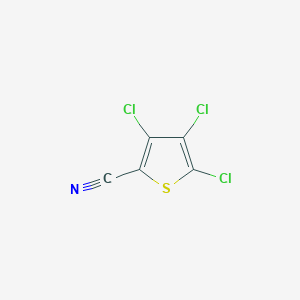

3,4,5-Trichloro-2-thiophenecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C5Cl3NS |

|---|---|

Poids moléculaire |

212.5 g/mol |

Nom IUPAC |

3,4,5-trichlorothiophene-2-carbonitrile |

InChI |

InChI=1S/C5Cl3NS/c6-3-2(1-9)10-5(8)4(3)7 |

Clé InChI |

OSIOJCGRCMJDPP-UHFFFAOYSA-N |

SMILES canonique |

C(#N)C1=C(C(=C(S1)Cl)Cl)Cl |

Origine du produit |

United States |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4,5-Trichloro-2-thiophenecarbonitrile, and how do their yields compare?

- Answer : Two primary routes are documented:

- Vapor-phase chlorination : Chlorination of 2-thiophenenitrile at 500°C in a lab-scale reactor (1" diameter) yields 69% distilled product on a multi-kilogram scale. This method is scalable but requires precise temperature control to avoid decomposition .

- Lithiation/Carbonation : Tetrachlorothiophene is treated with n-butyllithium in MTBE solvent, followed by carbonation with CO₂ to form 2-thiophenecarboxylic acid, which is converted to the target compound using SOCl₂. This route offers flexibility for derivative synthesis but involves air-sensitive reagents .

- Comparison : The vapor-phase method is higher-yielding for bulk synthesis, while lithiation allows functional group diversification.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- NMR/IR : Used to confirm the presence of nitrile (C≡N, ~2200 cm⁻¹ in IR) and chlorine substituents. NMR distinguishes between aromatic and aliphatic carbons .

- X-ray diffraction : Resolves crystallographic conformation, particularly to identify polymorphism. For example, analogous thiophene derivatives exhibit conformational differences impacting reactivity (e.g., torsion angles between thiophene and substituents) .

- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in synthetic yields between vapor-phase and solution-phase methods be resolved?

- Answer : Yield variations arise from:

- Reaction kinetics : Vapor-phase reactions at 500°C may favor thermodynamically stable products, while solution-phase lithiation is kinetically controlled. Calorimetric data (e.g., DSC) can identify intermediate stability .

- Byproduct formation : GC-MS analysis of reaction mixtures detects chlorinated byproducts (e.g., over-chlorinated thiophenes). Optimizing chlorine stoichiometry and reaction time minimizes these .

Q. How does conformational polymorphism influence the chemical reactivity of halogenated thiophenes?

- Answer : Polymorphs differ in molecular packing and torsion angles, affecting:

- Reactivity : Planar conformers (higher dipole moments) react faster in nucleophilic substitutions due to enhanced electrophilicity. For example, a 3–6 kJ/mol stabilization energy difference between planar and perpendicular conformers alters reaction pathways .

- Stability : Polymorphs with intermolecular hydrogen bonds (e.g., N–H···N interactions) exhibit higher thermal stability, as shown by melting point analysis and solid-state conversions .

- Methodology : Use variable-temperature XRD and Raman spectroscopy to correlate conformational shifts with reactivity trends.

Q. What computational methods predict the regioselectivity of further functionalization in this compound?

- Answer :

- DFT calculations : Model electrophilic aromatic substitution (e.g., nitration) to identify electron-deficient sites. The nitrile group directs substituents to the 4-position due to its electron-withdrawing effect .

- Molecular docking : Predict binding affinities for agrochemical applications (e.g., insecticide target proteins). Analogous triazole-thiophene hybrids show selective activity against aphid receptors .

- Validation : Compare computational results with experimental substituent distribution (e.g., HPLC analysis of reaction products) .

Q. How is this compound utilized in agrochemical research?

- Answer : It serves as a key intermediate for:

- Insecticide development : React with 1,2,4-triazoles to form 2,6-dihaloaryl derivatives (e.g., XR-693 and XR-906), which disrupt insect nervous systems with low mammalian toxicity .

- Structure-activity relationship (SAR) studies : Systematic substitution at the 2- and 5-positions optimizes bioactivity. For example, replacing chlorine with methyl groups enhances lipid solubility for foliar penetration .

- Methodology : Bioassays (e.g., LC₅₀ determination against Aphis gossypii) validate efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.